molecular formula C62H71N11O18 B590184 ABZ-ALA-PHE-ALA-PHE-ASP-VAL-PHE-3-NITRO-TYR-ASP-OH CAS No. 143147-74-4

ABZ-ALA-PHE-ALA-PHE-ASP-VAL-PHE-3-NITRO-TYR-ASP-OH

Cat. No.: B590184
CAS No.: 143147-74-4
M. Wt: 1258.309
InChI Key: PFEQHJCFRHQYSA-PTADSWQXSA-N
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Description

ABZ-ALA-PHE-ALA-PHE-ASP-VAL-PHE-3-NITRO-TYR-ASP-OH is a synthetic peptide known for its application as a fluorogenic substrate in biochemical assays. This compound is particularly used for studying the activity of Asp-specific proteases, such as those from Staphylococcus aureus, Bacillus licheniformis, and Streptomyces griseus .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ABZ-ALA-PHE-ALA-PHE-ASP-VAL-PHE-3-NITRO-TYR-ASP-OH involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically includes:

Industrial Production Methods

Industrial production of this peptide follows similar principles but on a larger scale, often utilizing automated peptide synthesizers to enhance efficiency and reproducibility. The process is optimized to ensure high purity and yield, with rigorous quality control measures in place.

Chemical Reactions Analysis

Types of Reactions

ABZ-ALA-PHE-ALA-PHE-ASP-VAL-PHE-3-NITRO-TYR-ASP-OH can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents like sodium dithionite can be used for the reduction of the nitro group.

    Hydrolysis: Enzymatic hydrolysis is typically carried out using specific proteases under physiological conditions (pH 7.4, 37°C).

Major Products Formed

Scientific Research Applications

ABZ-ALA-PHE-ALA-PHE-ASP-VAL-PHE-3-NITRO-TYR-ASP-OH is widely used in scientific research for:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ABZ-ALA-PHE-ALA-PHE-ASP-VAL-PHE-3-NITRO-TYR-ASP-OH is unique due to its specific sequence and the presence of both a fluorophore and a quencher, making it highly sensitive for detecting protease activity. Its design allows for precise measurement of enzyme kinetics and inhibitor screening .

Properties

CAS No.

143147-74-4

Molecular Formula

C62H71N11O18

Molecular Weight

1258.309

InChI

InChI=1S/C62H71N11O18/c1-33(2)52(61(87)70-44(28-38-20-12-7-13-21-38)58(84)68-45(59(85)71-47(62(88)89)32-51(77)78)29-39-24-25-49(74)48(30-39)73(90)91)72-60(86)46(31-50(75)76)69-57(83)43(27-37-18-10-6-11-19-37)67-54(80)35(4)65-56(82)42(26-36-16-8-5-9-17-36)66-53(79)34(3)64-55(81)40-22-14-15-23-41(40)63/h5-25,30,33-35,42-47,52,74H,26-29,31-32,63H2,1-4H3,(H,64,81)(H,65,82)(H,66,79)(H,67,80)(H,68,84)(H,69,83)(H,70,87)(H,71,85)(H,72,86)(H,75,76)(H,77,78)(H,88,89)/t34-,35-,42-,43-,44-,45-,46-,47-,52-/m0/s1

InChI Key

PFEQHJCFRHQYSA-PTADSWQXSA-N

SMILES

CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC(=C(C=C2)O)[N+](=O)[O-])C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(C)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(C)NC(=O)C5=CC=CC=C5N

Origin of Product

United States

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